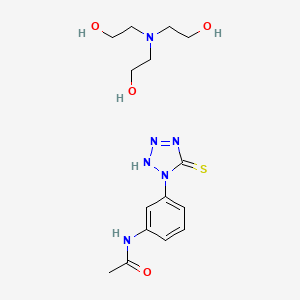
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-acetamidophenyl isothiocyanate with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of triethanolamine as a salt-forming agent helps in stabilizing the compound and enhancing its solubility in various solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield amines or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted tetrazole derivatives
Scientific Research Applications
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizing agent in various formulations .
Mechanism of Action
The mechanism of action of 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The tetrazole ring may also interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Acetamidophenylboronic acid: Shares the acetamidophenyl group but differs in its boronic acid functionality.
1,2,3-Triazoles: Similar in having a nitrogen-rich ring structure but differ in their specific ring composition and substituents.
Benzoxazoles: Contain a similar aromatic ring structure but differ in their heterocyclic components .
Uniqueness
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol is unique due to its combination of a tetrazole ring, thiol group, and acetamidophenyl group
Properties
CAS No. |
65665-50-1 |
|---|---|
Molecular Formula |
C15H24N6O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C9H9N5OS.C6H15NO3/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14;8-4-1-7(2-5-9)3-6-10/h2-5H,1H3,(H,10,15)(H,11,13,16);8-10H,1-6H2 |
InChI Key |
LKTQXFQOQBQWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


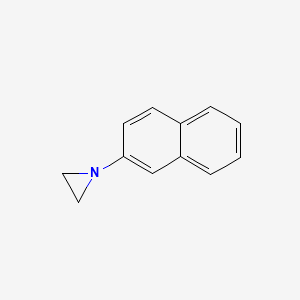
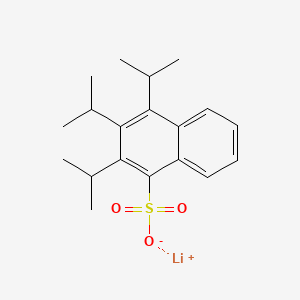
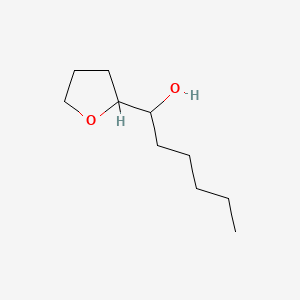



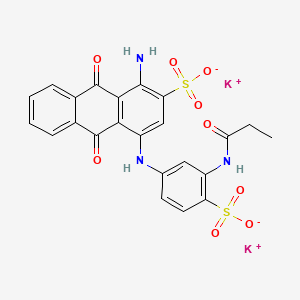
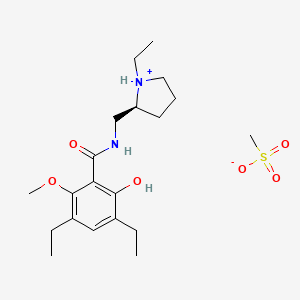

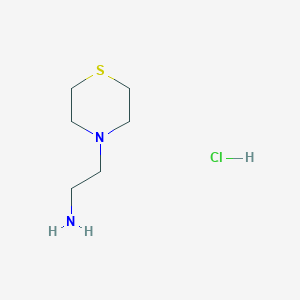
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
